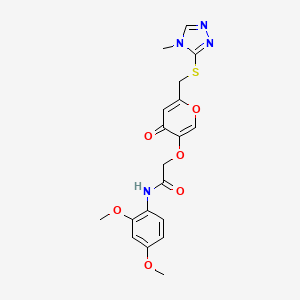
N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H20N4O6S and its molecular weight is 432.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound that integrates a triazole moiety with a pyran derivative, suggesting potential for diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Triazole ring : Known for its broad spectrum of biological activities.
- Pyran derivatives : Often associated with antibacterial and antifungal properties.
The molecular formula is C18H22N4O5S, and it features notable functional groups that contribute to its biological interactions.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess:
- Antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antifungal activity , particularly against species like Candida albicans and Aspergillus niger .
In vitro assays have indicated that this compound could potentially inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. Compounds similar to this compound have shown:
In one study, related triazole compounds exhibited IC50 values ranging from 5 to 20 µM against HCT116 colon cancer cells, indicating a promising therapeutic index . Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases or inhibition of specific kinases involved in cell cycle regulation.
Anti-inflammatory and Analgesic Properties
Triazoles are also recognized for their anti-inflammatory properties. The integration of the pyran moiety may enhance these effects by modulating inflammatory pathways. Research indicates that compounds with similar scaffolds can inhibit pro-inflammatory cytokines and reduce pain in animal models .
Case Studies and Research Findings
Several case studies highlight the efficacy of compounds related to N-(2,4-dimethoxyphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yloxy)acetamide:
- Study on Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of various triazole derivatives against E. coli and Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL .
- Anticancer Evaluation : In vitro testing on human breast cancer cells revealed that a related compound induced significant apoptosis at concentrations as low as 15 µM. Molecular docking studies confirmed strong binding affinities to key targets such as CDK2 .
- Anti-inflammatory Effects : A study assessing the anti-inflammatory potential found that similar compounds significantly reduced edema in carrageenan-induced paw edema models in rats .
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-23-11-20-22-19(23)30-10-13-6-15(24)17(8-28-13)29-9-18(25)21-14-5-4-12(26-2)7-16(14)27-3/h4-8,11H,9-10H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKZICEMUGSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













